モルベロフラン G ペンタアセテート

説明

Synthesis Analysis

The synthesis of mulberrofuran G derivatives, including pentaacetate forms, typically involves biomimetic strategies, leveraging the principles of the Diels-Alder reaction. Such synthetic pathways aim to replicate the natural biosynthetic routes of these compounds, starting from simpler precursors like chalcones and prenylated phenols. For instance, the synthesis of chalcomoracin and mulberrofuran J heptamethyl ethers highlights biomimetic [4+2]-cycloaddition as a pivotal step, which is central to the synthesis of mulberrofuran G pentaacetate as well (Gunawan & Rizzacasa, 2010).

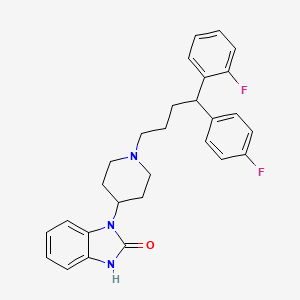

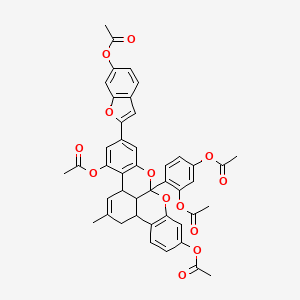

Molecular Structure Analysis

The molecular structure of mulberrofuran G pentaacetate is closely related to that of mulberrofuran G, featuring the characteristic 2-arylbenzofuran core structure. This core is a result of the Diels-Alder type adduct formation, which is a common structural motif among natural products derived from mulberry trees. The pentaacetate variant specifically refers to the acetylation of hydroxyl groups present in the parent compound, which may influence its physical and chemical properties, as well as its biological activity (Fukai et al., 1985).

Chemical Reactions and Properties

Mulberrofuran G and its derivatives, including the pentaacetate, undergo various chemical reactions characteristic of their functional groups. The presence of multiple acetate groups suggests that it can undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents. The core benzofuran unit also suggests potential for oxidative reactions and participation in further cycloadditions or rearrangements, which can be crucial for modifying its biological activity or synthesizing analogs (Kim & Jun, 2015).

科学的研究の応用

チロシナーゼ阻害

モルベロフラン G は、有意なチロシナーゼ阻害特性を示すことが報告されている {svg_1}. それは、キノコチロシナーゼのモノフェノラーゼおよびジフェノラーゼ活性を阻害する {svg_2}. MG は、コウジ酸と比較して L-チロシン酸化を 6 倍高い割合で阻害した {svg_3}. この特性により、天然のチロシナーゼ阻害剤として食品や化粧品に使用する可能性がある {svg_4}.

アルツハイマー病の予防

モルベロフラン G は、クワ属から単離された他のベンゾフランフラボノイドとともに、アルツハイマー病の予防特性を示すことが報告されている {svg_5}. しかし、アルツハイマー病治療におけるその作用機序と有効性の程度については、さらなる調査が必要である.

抗炎症

モルベロフラン G は、その抗炎症特性でも知られている {svg_6}. それは、さまざまな炎症性疾患の治療に潜在的に使用できる可能性があるが、その有効性と安全性を確認するためにさらなる研究が必要である.

抗がん

研究により、モルベロフラン G は抗がん特性を持つ可能性があることが示されている {svg_7}. それは、がん細胞の増殖を潜在的に阻害する可能性があるが、その作用機序とがん治療における潜在的な用途を理解するためにさらなる研究が必要である.

抗菌

モルベロフラン G は、抗菌特性を持つことが報告されている {svg_8}. これは、細菌感染症の治療における潜在的な用途を示唆しているが、その有効性と安全性を確認するためにさらなる研究が必要である.

SARS-CoV-2 阻害

最近の研究では、モルベロフラン G は、SARS-CoV-2 スパイクタンパク質 S1 受容体結合ドメインとヒトアンジオテンシン変換酵素 2 (ACE2) 受容体との相互作用を阻害することにより、SARS-CoV-2 感染を予防できることが示されている {svg_9}. これは、モルベロフラン G は、早期の感染中に細胞表面への SARS-CoV-2 の結合を阻止する有望な治療候補である可能性があることを示唆している {svg_10}.

作用機序

Target of Action

Mulberrofuran G pentaacetate primarily targets the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human Angiotensin-Converting Enzyme 2 (ACE2) Receptor . It also inhibits NOX4 , a mediator of reactive oxygen species (ROS) generation, and has some inhibitory activity against Hepatitis B Virus (HBV) DNA replication .

Mode of Action

Mulberrofuran G pentaacetate prevents SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor . This interaction is the initial stage of the SARS-CoV-2 infection, and by blocking it, Mulberrofuran G pentaacetate effectively inhibits the virus’s entry into cells . It also inhibits NOX4-mediated ROS generation .

Biochemical Pathways

The primary biochemical pathway affected by Mulberrofuran G pentaacetate is the SARS-CoV-2 life cycle. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it prevents the virus from entering human cells, thus interrupting the virus’s life cycle . It also affects the pathway of ROS generation by inhibiting NOX4 .

Result of Action

The primary result of Mulberrofuran G pentaacetate’s action is the prevention of SARS-CoV-2 infection. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it inhibits the virus’s entry into cells . It also protects against ischemic injury-induced cell death by inhibiting NOX4-mediated ROS generation .

将来の方向性

Mulberrofuran G has been studied for its antihepatitis B, antioxidant, neuroprotective, and antityrosinase activities . It has also been investigated for its potential as an inhibitor of the SARS-CoV-2 spike protein . This suggests that Mulberrofuran G and its derivatives, including Mulberrofuran G pentaacetate, might have promising therapeutic applications in the future .

生化学分析

Biochemical Properties

Mulberrofuran G pentaacetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site . Additionally, mulberrofuran G pentaacetate interacts with the angiotensin-converting enzyme 2 (ACE2) receptor, blocking the binding of the SARS-CoV-2 spike protein and preventing viral entry into cells . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

Mulberrofuran G pentaacetate affects various cellular processes and functions. It has been observed to inhibit the entry of SARS-CoV-2 into cells by blocking the interaction between the virus’s spike protein and the ACE2 receptor . This inhibition can prevent viral replication and spread. Additionally, mulberrofuran G pentaacetate has neuroprotective effects, protecting cells from glutamate-induced cell death . These cellular effects underscore the compound’s potential in treating viral infections and neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of mulberrofuran G pentaacetate involves several key interactions. It binds to the active sites of enzymes, such as tyrosinase, inhibiting their activity . This binding is facilitated by the compound’s structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, mulberrofuran G pentaacetate interacts with the ACE2 receptor, preventing the binding of the SARS-CoV-2 spike protein and inhibiting viral entry . These molecular interactions highlight the compound’s potential as an enzyme inhibitor and antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mulberrofuran G pentaacetate have been observed to change over time. The compound is relatively stable, maintaining its activity over extended periods. It can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that mulberrofuran G pentaacetate can have sustained effects on cellular function, including prolonged inhibition of viral replication and neuroprotection . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of mulberrofuran G pentaacetate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral entry and replication without causing significant toxicity . At higher doses, mulberrofuran G pentaacetate can exhibit toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

Mulberrofuran G pentaacetate is involved in several metabolic pathways. It is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, mulberrofuran G pentaacetate can influence metabolic flux and metabolite levels, affecting cellular energy production and utilization . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, mulberrofuran G pentaacetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and into specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function. For example, mulberrofuran G pentaacetate has been shown to accumulate in the liver and brain, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics.

Subcellular Localization

Mulberrofuran G pentaacetate’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s interactions with enzymes and proteins, increasing its efficacy. For instance, mulberrofuran G pentaacetate’s localization to the endoplasmic reticulum allows it to effectively inhibit viral entry by blocking the ACE2 receptor . Understanding these subcellular localization mechanisms is essential for optimizing the compound’s therapeutic potential.

特性

IUPAC Name |

[2-[7,17-diacetyloxy-1-(2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,10,14(19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAGFOPTXHQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。